3-Amino-5-(3-isoquinolyl)pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-isoquinolin-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H10N4/c13-12-6-11(15-16-12)10-5-8-3-1-2-4-9(8)7-14-10/h1-7H,(H3,13,15,16) |
InChI Key |
MEKMLXBFDUOLSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C3=CC(=NN3)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of the 3-Amino-5-(3-isoquinolyl)pyrazole Core
The construction of the this compound core hinges on the formation of the pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms. Key synthetic approaches are outlined below.
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules like polysubstituted pyrazoles from simple starting materials in a single synthetic operation. nih.govbiointerfaceresearch.com These reactions proceed through a tandem sequence of events, such as Knoevenagel condensation followed by 1,3-dipolar cycloaddition and oxidative aromatization. nih.gov For the synthesis of pyrazole derivatives, a typical three-component approach might involve an aldehyde, a 1,3-dicarbonyl compound, and a diazo compound or a tosylhydrazone. nih.gov Another MCR strategy for synthesizing 1H-pyrazole-1-carbothioamide derivatives involves the reaction of hydrazine (B178648) hydrate (B1144303), arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com
While not explicitly detailed for this compound, the principles of MCRs can be adapted. For instance, a hypothetical MCR could involve isoquinoline-3-carbaldehyde, a suitable active methylene (B1212753) nitrile (like malononitrile), and hydrazine hydrate.
Regioselective Synthesis Considerations
The reaction of unsymmetrical 1,3-dielectrophiles with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. Therefore, controlling the regioselectivity is a critical aspect of the synthesis. The nature of the substituents on both the dielectrophile and the hydrazine, as well as the reaction conditions (e.g., pH), plays a crucial role in determining the outcome. nih.gov
For instance, in the synthesis of 1,3,4,5-tetrasubstituted pyrazoles via a 1,3-dipolar cycloaddition, the regioselectivity is high. nih.gov The reaction between enaminones and nitrilimines, generated in situ, proceeds in a highly regioselective manner to afford the desired pyrazole derivatives. nih.gov Similarly, the acidic cyclization of a hydrazine with an enol can produce the 5-aminopyrazole as the major product, whereas basic conditions with a methyl ether of the same enol can completely reverse the regioselectivity to yield the 3-aminopyrazole (B16455). nih.gov
Cyclization Reactions in Pyrazole Formation
The cornerstone of pyrazole synthesis is the cyclization reaction. A prevalent method involves the condensation of a hydrazine with a β-ketonitrile. chim.it This reaction typically proceeds in two steps: first, a nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by the intramolecular addition of the other nitrogen atom of the hydrazine to the nitrile carbon, leading to the formation of the pyrazole ring. chim.it
Another significant cyclization strategy is the reaction of hydrazine with α,β-unsaturated nitriles that possess a leaving group on the alkene. chim.it The synthesis of pyrazolin-5-one derivatives, for example, can be achieved through the cyclocondensation of acylated β-keto esters with hydrazine. capes.gov.br
The following table summarizes various cyclization approaches for pyrazole synthesis.
| Precursors | Reagents/Conditions | Product Type |
| β-Ketonitriles | Hydrazine | 3(5)-Aminopyrazoles chim.it |
| α,β-Unsaturated nitriles with a leaving group | Hydrazine | 3(5)-Aminopyrazoles chim.it |
| Acylated β-keto esters | Hydrazine | Pyrazolin-5-ones capes.gov.br |
| Hydrazonyl chlorides and Enaminones | K₂CO₃, mPy/H₂O | 1,3,4,5-Tetrasubstituted pyrazoles nih.gov |
| N'-(2-alkynylbenzylidene)hydrazides | Bromine, Ag catalyst, Pd catalyst | Functionalized H-pyrazolo[5,1-a]isoquinolines nih.gov |
Precursor Utilization (e.g., Cyanoacetone, Hydrazine Derivatives)
The choice of precursors is fundamental to the successful synthesis of the target pyrazole. Cyanoacetone (acetoacetonitrile) and its alkali metal salts are valuable and readily accessible starting materials for the preparation of 3-amino-5-methylpyrazole (B16524) by reaction with hydrazine or its derivatives. google.comgoogle.com The reaction can be performed by reacting the alkali metal salt of cyanoacetone with a hydrazinium (B103819) salt or by forming cyanoacetone in situ and then cyclizing it. google.com
Hydrazine and its derivatives are the quintessential nitrogen source for the pyrazole ring. Hydrazine hydrate is commonly used for the synthesis of 3(5)-aminopyrazoles from β-ketonitriles or α,β-unsaturated nitriles. chim.itorgsyn.org The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of substituents at the N1 position of the pyrazole ring. google.com
Functionalization and Derivatization Strategies
Once the this compound core is synthesized, further functionalization can be carried out to modify its properties.
Introduction of Substituents at Pyrazole Ring Positions (C3, C4, C5)
The introduction of various substituents onto the pyrazole ring can be achieved through several synthetic methodologies. The specific position of substitution (C3, C4, or C5) is dictated by the chosen synthetic route and the nature of the starting materials.
For the synthesis of 1,3,4,5-tetrasubstituted pyrazoles, a 1,3-dipolar cycloaddition reaction between in situ generated nitrilimines and enaminones has proven to be an efficient and highly regioselective method. nih.gov This approach allows for the introduction of different substituents at all four positions of the pyrazole ring by varying the starting hydrazonyl chlorides and enaminones. nih.gov
Flow chemistry techniques have also been employed for the synthesis of substituted pyrazoles. For example, a continuous-flow Knorr cyclocondensation of a hydrazine derivative and a β-ketoester can be used to produce a 1,5-disubstituted pyrazole-3-carboxylate. nih.gov Furthermore, a two-step flow strategy involving the copper-catalyzed homocoupling of terminal alkynes to form 1,3-diynes, followed by reaction with hydrazine, can yield 3,5-disubstituted pyrazoles. nih.gov
The following table provides examples of reactions used to introduce substituents at different positions of the pyrazole ring.
| Reaction Type | Reagents | Position(s) Functionalized | Resulting Structure |
| 1,3-Dipolar Cycloaddition | Hydrazonyl chlorides, Enaminones | C3, C4, C5 (and N1) | 1,3,4,5-Tetrasubstituted pyrazoles nih.gov |
| Knorr Cyclocondensation (Flow) | Hydrazine derivative, β-ketoester | C3, C5 (and N1) | 1,5-Disubstituted pyrazole-3-carboxylate nih.gov |
| Two-step Flow Synthesis | Terminal alkynes, Hydrazine monohydrate | C3, C5 | 3,5-Disubstituted pyrazoles nih.gov |
Modification of the Amino Group
The exocyclic amino group at the C3 position of the pyrazole ring is a key site for chemical modification, allowing for the introduction of a wide array of functional groups and the synthesis of diverse derivatives. The nucleophilicity of this group enables it to participate in various reactions.
Common transformations involving the amino group of 3-aminopyrazole scaffolds include acylation, sulfonylation, and condensation reactions. For instance, reacting the amino group with acyl chlorides or anhydrides under basic conditions typically yields the corresponding N-acyl-3-aminopyrazole derivatives. Similarly, treatment with sulfonyl chlorides provides the respective sulfonamides.
The amino group can also act as a nucleophile in Michael additions and participate in condensation reactions with carbonyl compounds to form Schiff bases or engage in cyclocondensation reactions to build fused heterocyclic systems. For example, the reaction of 3-amino-5-aryl-1H-pyrazoles with dialkyl dicyanofumarates can proceed via the NH2 group, leading to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives after subsequent cyclization and elimination. researchgate.net The reactivity is highly dependent on the reaction conditions, as competition can exist between the nucleophilic attack from the amino group and the C4 position of the pyrazole ring. researchgate.net
Table 1: Representative Reactions of the Amino Group on the 3-Aminopyrazole Core
| Reaction Type | Reagent Example | Product Type | Reference |
| Acylation | Benzoyl Chloride | N-Benzoyl-3-aminopyrazole | google.com |
| Urea Formation | Isocyanate | Pyrazolylurea derivative | sigmaaldrich.com |
| Schiff Base Formation | Aldehyde/Ketone | Iminopyrazole derivative | researchgate.net |
| Cyclocondensation | β-Diketone | Pyrazolo[1,5-a]pyrimidine | sigmaaldrich.com |
Derivatization of the Isoquinolyl Moiety
The isoquinoline (B145761) ring system attached at the C5 position of the pyrazole offers another handle for structural modification. The reactivity of the isoquinoline moiety is influenced by the electron-donating nature of the pyrazole ring substituent. Electrophilic aromatic substitution is a primary pathway for derivatization, with the position of substitution being directed by the existing groups.
Furthermore, the nitrogen atom within the isoquinoline ring can undergo reactions such as N-oxidation or quaternization with alkyl halides. These modifications can alter the electronic properties and solubility of the entire molecule. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could be employed on halogenated isoquinoline precursors to introduce new carbon-carbon or carbon-nitrogen bonds, respectively, prior to the formation of the pyrazole ring.
Advanced Synthetic Techniques
Modern synthetic methods are often employed to enhance the efficiency, selectivity, and environmental footprint of heterocyclic compound synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org The synthesis of pyrazole derivatives is particularly amenable to this technique. nih.govrsc.orgnih.gov
For the synthesis of this compound, a microwave-assisted approach would likely involve the condensation of a β-ketonitrile precursor, such as 3-(isoquinolin-3-yl)-3-oxopropanenitrile, with hydrazine hydrate. This type of cyclocondensation is frequently enhanced by microwave energy, which can promote rapid and efficient ring closure. nih.govresearchgate.net The benefits include operational simplicity and often allow for solvent-free conditions, aligning with the principles of green chemistry. rsc.orgscilit.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Yields | Moderate to good | Often higher |
| Side Reactions | More prevalent | Minimized |
| Energy Efficiency | Lower | Higher |
Tandem and Cascade Reactions
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for constructing complex molecules like this compound. researchgate.net These processes offer significant advantages in terms of atom and step economy.
A plausible cascade approach to a related pyrazolo[3,4-c]isoquinoline core involves an imination followed by an intramolecular decarboxylative coupling between a 2-aminobenzoate (B8764639) and a 2-haloarylaldehyde. nih.gov This highlights how pyrazole and isoquinoline systems can be fused or linked through sophisticated one-pot procedures. Another strategy involves the 1,3-dipolar cycloaddition of a nitrile imine followed by an eliminatory ring-opening of the intermediate spiro-pyrazoline to construct 1,3,5-trisubstituted pyrazoles. nih.gov Rhodium-catalyzed three-component reactions of enaminones, hydrazines, and alkynes have also been developed to create fused pyrazolo[5,1-a]isoquinolines, demonstrating the power of cascade catalysis in building such bicyclic systems. researchgate.net
Reaction Mechanism Elucidation
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The most common synthesis of 3-aminopyrazoles proceeds via the condensation of a β-ketonitrile with hydrazine. chim.it
The generally accepted mechanism involves two key steps:
Initial Condensation: The reaction begins with a nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electrophilic ketone carbonyl of the β-ketonitrile precursor. This is followed by dehydration to form a hydrazone intermediate.
Intramolecular Cyclization: The terminal amino group of the hydrazone then attacks the nitrile carbon in an intramolecular fashion. This cyclization step forms a five-membered ring.
Tautomerization: The resulting iminopyrazoline intermediate undergoes tautomerization to yield the final, stable aromatic 3-aminopyrazole ring system. youtube.com
For more advanced tandem or cascade reactions, the mechanisms are more complex. For example, the formation of pyrazolo[3,4-c]isoquinolines via a cascade reaction is proposed to proceed through an initial imination, followed by a palladium and copper co-catalyzed intramolecular C-C bond formation with concomitant decarboxylation. nih.gov Elucidating such pathways often requires a combination of experimental studies, intermediate trapping, and computational analysis.
Structural Elucidation and Theoretical Investigations
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for elucidating the structure of newly synthesized chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce atomic connectivity and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 3-Amino-5-(3-isoquinolyl)pyrazole, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would confirm the number of distinct proton environments and their neighboring protons.
Aromatic Region: Protons on the isoquinoline (B145761) and pyrazole (B372694) rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific splitting patterns would be complex due to spin-spin coupling between adjacent protons, but would ultimately allow for the assignment of each proton on the isoquinoline ring.
Pyrazole CH: A singlet corresponding to the C4-H of the pyrazole ring would be expected.
Amine and Amide Protons: The amino (-NH₂) and pyrazole N-H protons would appear as broad singlets that can exchange with D₂O. Their chemical shifts can vary depending on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule.
The spectrum would show a total of 12 distinct signals corresponding to the 12 carbon atoms of the molecule (9 in the isoquinoline part and 3 in the pyrazole part), assuming no coincidental overlap of signals. The carbons of the isoquinoline and pyrazole rings would be found in the downfield region (typically δ 100-160 ppm).
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Pyrazole C3 | - | ~150-160 |
| Pyrazole C4-H | ~6.0-6.5 | ~90-100 |
| Pyrazole C5 | - | ~140-150 |
| NH₂ | Broad, variable | - |
| NH | Broad, variable | - |
| Isoquinoline Protons | ~7.5-9.0 | ~120-150 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the key functional groups:
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ would indicate the symmetric and asymmetric stretching of the primary amine (-NH₂) group. A broader band in the same region would correspond to the N-H stretch of the pyrazole ring.
C-H Stretching: Absorptions just above 3000 cm⁻¹ would confirm the aromatic C-H bonds of the isoquinoline ring.
C=N and C=C Stretching: A series of sharp bands in the 1500-1650 cm⁻¹ region would be characteristic of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazole and isoquinoline ring systems.
| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Amine (N-H) | 3300-3500 | Stretching |
| Pyrazole (N-H) | 3100-3300 | Stretching (Broad) |
| Aromatic (C-H) | 3000-3100 | Stretching |
| C=N / C=C | 1500-1650 | Ring Stretching |
Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The molecular formula of this compound is C₁₂H₁₀N₄, corresponding to a monoisotopic mass of 210.0905 g/mol . An HRMS measurement would be expected to confirm this value.
The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Likely fragmentation pathways would involve the cleavage of the bond between the pyrazole and isoquinoline rings, leading to fragment ions corresponding to each of the heterocyclic systems.
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the crystal lattice. It would also unambiguously confirm which tautomeric form exists in the solid state. Studies on related compounds, such as those containing a 3-amino-1H-pyrazole-5-carboxylic acid residue, have successfully used this technique to determine preferred conformations and hydrogen bonding patterns. sigmaaldrich.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. These techniques can provide insights into how a ligand like this compound might bind to a protein target and the stability of such interactions.
Docking studies are computational methods that predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand to a protein target. This can help in understanding the basis of molecular recognition and in designing more potent and selective drugs.
A review of publicly available scientific literature and databases reveals a lack of specific docking studies for the compound this compound. While numerous studies have been published on the docking of various pyrazole derivatives against a range of biological targets, information detailing the ligand-target interactions, binding affinities, or specific interacting residues for this compound is not currently available. bohrium.comresearchgate.netnih.govresearchgate.netnih.govdergipark.org.tr
Table 1: Summary of Docking Studies for this compound
No data available in published literature.
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of a molecule over time. For a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking studies and explore the conformational landscape of the ligand within the binding site. These simulations are crucial for understanding the flexibility of both the ligand and the target, which can influence binding affinity and specificity.
Similar to docking studies, there is a notable absence of specific molecular dynamics simulation data for this compound in the current body of scientific literature. While MD simulations have been effectively used to study the conformational sampling and stability of other pyrazole-containing compounds, such analyses for this compound have not been reported. nih.govresearchgate.netnih.gov
Table 2: Summary of Molecular Dynamics Simulations for this compound
No data available in published literature.
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Pharmacological and Biological Research Mechanisms
Target Identification and Validation
No specific studies detailing target identification or validation for 3-Amino-5-(3-isoquinolyl)pyrazole were found. Research on related aminopyrazole compounds indicates that they can act as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and p38 MAP kinase. google.com However, without experimental data, the specific molecular targets of the title compound remain unknown.
Binding Affinity Determinations
There is no available data from binding affinity assays for this compound. Such studies are crucial for determining the strength of the interaction between a compound and its biological target.
Enzymatic Assays
No results from enzymatic assays performed on this compound have been published. While related pyrazole (B372694) derivatives have been evaluated in enzymatic assays to determine their inhibitory activity against enzymes like dihydrofolate reductase (DHFR) and various kinases, this specific information is missing for the compound . nih.gov
Cellular Assays for Biological Response
There are no published cellular assay results, such as MTT or FUCCI assays, to describe the biological response to this compound. These assays are fundamental in assessing a compound's effect on cell viability, proliferation, and cell cycle. mdpi.com
Broad Spectrum Biological Activities
While the aminopyrazole scaffold is linked to a broad spectrum of biological activities, specific evidence for this compound is absent from the scientific literature. mdpi.com
Antitumor/Antiproliferative Activities
No in-vitro or in-vivo studies demonstrating the antitumor or antiproliferative activities of this compound have been reported. Research on other 3-aminopyrazole (B16455) derivatives has shown potential in this area, but these findings cannot be directly extrapolated to the specific title compound. google.comnih.gov
Anti-inflammatory Properties
There is no specific evidence to support or describe the anti-inflammatory properties of this compound. The general class of pyrazoles has been investigated for anti-inflammatory effects, often related to the inhibition of cyclooxygenase (COX) enzymes, but specific data for the title compound is unavailable. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the pharmacological and biological mechanisms of the chemical compound This compound , specifically concerning its antimicrobial or antioxidant properties.
While extensive research exists on the broader classes of compounds such as aminopyrazoles, pyrazoles, and isoquinolines, which are known to exhibit a range of biological activities, studies focusing explicitly on the antimicrobial (antibacterial, antifungal, antiviral) or antioxidant efficacy of this compound could not be located.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or an analysis of the pharmacological mechanisms for this specific compound as requested. Further experimental research would be required to determine the potential antimicrobial and antioxidant properties of this compound.
Structure Activity Relationship Sar Studies
Design Principles for SAR Investigations
The development of potent and selective agents based on the 3-Amino-5-(3-isoquinolyl)pyrazole core relies on systematic SAR investigations, which are guided by principles of rational design and combinatorial chemistry.
The 3-aminopyrazole (B16455) moiety serves as an excellent starting point for SAR studies due to its inherent chemical properties. nih.gov The core structure features a combination of hydrogen bond donors (the amino group and pyrazole (B372694) N-H) and acceptors (the pyrazole ring nitrogens), which can form key interactions within the binding sites of biological targets. nih.govresearchgate.net Rational design efforts often focus on leveraging these features. For instance, in related heterocyclic compounds, maintaining an exposed pyrazole N-H has been shown to be essential for potency. nih.gov
Design strategies may also focus on improving physicochemical properties, such as metabolic stability. In a study on 5-aminopyrazole-4-carboxamide scaffolds, the core was specifically chosen to enhance the metabolic stability compared to a previously identified pyrazolopyrimidine scaffold. nih.gov This highlights a rational approach where the core structure is selected not only for its binding capabilities but also for its drug-like properties.
To comprehensively explore the SAR of the 3-aminopyrazole scaffold, researchers often employ library synthesis. This approach allows for the rapid generation of a large number of structurally diverse compounds by systematically altering various parts of the molecule. nih.gov For related scaffolds, a "matrix-library" strategy has been used, where modifications at different positions (e.g., R1 and R2) are combined to maximize structural diversity. nih.gov
Multi-component reactions are a particularly efficient method for building such libraries, enabling the synthesis of novel compounds in a single step from several starting materials. rsc.org This high-throughput approach is invaluable for identifying initial "hit" compounds and understanding the broader SAR landscape, revealing how even small structural changes can lead to significant shifts in biological activity. nih.gov
Influence of Pyrazole Substituents on Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrazole ring.
The amino group at the C3 position is a critical pharmacophoric feature in this class of compounds. mdpi.comnih.gov It typically functions as a key hydrogen bond donor, anchoring the ligand in the target's binding pocket. While extensive modifications to this group are not always explored, its presence is often considered fundamental for activity. nih.gov In many related series, derivatization of the amino group, for example through acylation, can lead to significant changes in the biological profile, sometimes resulting in inactive compounds. nih.gov This suggests that a free or specifically substituted amino group is crucial for maintaining the desired interactions.
Substitutions at the C4 and C5 positions of the pyrazole ring offer a rich avenue for modulating activity and selectivity. mdpi.com The C5 position, occupied by the isoquinolyl group in the parent compound, is critical for establishing interactions, often within hydrophobic pockets of the target protein. nih.gov In studies on the closely related 3-amino-5-phenylpyrazole, modifications to the C5-phenyl ring have profound effects on antiproliferative activity. nih.gov
The C4 position is also a key site for modification. The introduction of various substituents can influence potency and selectivity. For example, the introduction of a tetrazole substituent at C4 in one series of 5-aminopyrazoles yielded a compound with potent cytotoxic activity. mdpi.com Similarly, incorporating a carboxamide group at C4 has been a successful strategy in developing specific kinase inhibitors. nih.gov These findings underscore the importance of exploring the chemical space at both the C4 and C5 positions to optimize the biological profile.
Table 1: Influence of Pyrazole Ring Substituents on Biological Activity in Analogous Scaffolds
| Core Scaffold | C4-Substituent | C5-Substituent | Observed Activity/Effect | Reference |
|---|---|---|---|---|
| 3-Amino-5-phenylpyrazole | -H | Phenyl | Serves as a potent core for tubulin polymerization inhibitors. | nih.gov |
| 5-Aminopyrazole | -C(O)NH2 | 5-cyclopropylisoxazol-3-yl | Identified as a specific and metabolically stable RET kinase inhibitor. | nih.gov |
| 5-Aminopyrazole | 1H-tetrazol-5-yl | 4-(dimethylamino)phenyl | Displayed the best cytotoxic activity in its series against HCT-116 and MCF-7 cell lines. | mdpi.com |
| 4-Aminopyrazole | -H | Phenyl | Showed appreciable anti-inflammatory activity compared to other C5-substituted analogs. | mdpi.com |
| 4-Aminopyrazole | -H | Thienyl | Significantly increased acute toxicity. | mdpi.com |
Role of the Isoquinolyl Moiety in Activity
The isoquinolyl group at the C5 position is a defining feature of this compound. This bulky, aromatic heterocyclic system plays a crucial role in shaping the compound's interaction with its biological targets. In analogous compounds where a phenyl group occupies the C5 position, this aryl substituent is known to engage in critical hydrophobic and pi-stacking interactions within the colchicine-binding site of tubulin. nih.gov
The replacement of a phenyl ring with an isoquinolyl moiety introduces several changes. The larger, more extended aromatic system can potentially form more extensive van der Waals and pi-stacking interactions. Furthermore, the nitrogen atom within the isoquinoline (B145761) ring acts as a hydrogen bond acceptor, offering an additional interaction point that is absent in a simple phenyl ring. This can lead to enhanced potency and altered selectivity. For instance, in the development of pyrazolo[1,5-a]quinazoline inhibitors, the introduction of nitrogen-containing heterocycles like pyridyl or pyrimidyl groups at an analogous position dramatically influenced potency, with a 3,5-pyrimidyl group increasing potency by over 3.5-fold against one target. nih.gov This suggests that the isoquinolyl nitrogen in this compound is likely a key determinant of its specific biological activity profile.
Compound Names Table
Positional Isomerism and Substituent Effects
The arrangement of the amino and isoquinolyl groups on the pyrazole ring is critical to the compound's activity. The pyrazole ring itself is a versatile scaffold in drug discovery, and the placement of substituents dramatically alters its electronic properties and how it binds to target proteins. nih.govnih.gov
Amino Group at Position 3: The 3-amino group is a key feature in many biologically active pyrazoles. nih.govtandfonline.com It can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in a protein's binding pocket. tandfonline.com The basicity of this amino group can be modulated by substituents on the pyrazole or the isoquinoline ring, which in turn can affect its binding affinity. Studies on other 3-aminopyrazoles have shown that this group is often essential for their anticancer and anti-inflammatory properties. nih.gov
The following table illustrates the potential impact of positional isomerism and substituent effects on the activity of pyrazole derivatives, based on general SAR principles.
| Position of Amino Group | Substituent at Position 5 | Potential Impact on Activity |
| 3 | Aromatic (e.g., Isoquinolyl) | The 3-amino group can act as a crucial hydrogen bond donor. The aromatic group at C5 can provide strong hydrophobic and π-stacking interactions. |
| 4 | Aromatic (e.g., Isoquinolyl) | A 4-amino group may alter the hydrogen bonding pattern. The distance between the amino group and the aromatic substituent would change, potentially affecting binding to different targets. nih.gov |
| 5 | Aromatic (e.g., Isoquinolyl) | A 5-amino group, adjacent to the aromatic ring, could lead to different intramolecular interactions and a different binding orientation compared to the 3-amino isomer. nih.gov |
Pharmacophore Elucidation
Pharmacophore modeling identifies the essential spatial arrangement of chemical features necessary for a molecule to interact with a specific biological target. For aminopyrazole derivatives, a common pharmacophore often includes a hydrogen bond donor, a hydrogen bond acceptor, and one or more aromatic or hydrophobic regions. nih.govnih.gov
In the case of this compound, the pharmacophore can be described as follows:
Hydrogen Bond Donor: The amino group at the C3 position is a primary hydrogen bond donor. tandfonline.com
Hydrogen Bond Acceptor: The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors.
Aromatic/Hydrophobic Regions: The isoquinoline ring provides a large, flat hydrophobic surface capable of engaging in π-π stacking interactions. The pyrazole ring itself also contributes to these interactions.
A ligand-based pharmacophore model for similar antimicrobial pyrazole compounds highlighted the importance of a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic/aromatic feature for their activity. nih.gov The structure of this compound fits this model well, suggesting its potential for similar biological activities.
Computational SAR Methods
To further refine the understanding of SAR, computational methods are employed. These in-silico techniques can predict the biological activity of compounds and guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their efficacy as inhibitors of various enzymes, such as kinases. nih.govej-chem.org These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to quantify the structural features that influence activity. For instance, a QSAR study on 3-aminopyrazoles as antitumor agents identified the importance of the atom at position 5 of the pyrazole ring for activity. nih.govresearchgate.net
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.govresearchgate.net By aligning a series of related compounds, CoMFA generates contour maps that visualize regions where changes in steric bulk or electrostatic charge would likely increase or decrease activity. Studies on pyrazole derivatives have used CoMFA to design more potent inhibitors of targets like cyclin-dependent kinase 2 (CDK2). nih.gov For this compound, a CoMFA model would likely indicate that bulky, electropositive substituents are favored in certain regions around the isoquinoline moiety, while other areas may require smaller, electronegative groups to enhance binding.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com This provides a more detailed picture of the molecular interactions governing biological activity. CoMSIA studies on pyrazole derivatives have successfully guided the optimization of lead compounds. nih.gov For the target molecule, a CoMSIA analysis would likely highlight the importance of the 3-amino group as a hydrogen bond donor and the isoquinoline ring as a hydrophobic region, providing a more nuanced understanding of its SAR.
The table below summarizes the application of these computational methods to pyrazole derivatives.
| Computational Method | Application to Pyrazole Derivatives | Insights Gained |
| QSAR | Predicting antitumor and antimicrobial activity of aminopyrazoles. nih.govnih.gov | Identification of key electronic and topological features influencing activity. |
| CoMFA | Designing potent kinase inhibitors based on pyrazole scaffolds. nih.gov | Mapping of steric and electrostatic fields to guide substituent modifications. |
| CoMSIA | Optimizing pyrazole-based compounds for enhanced biological activity. nih.gov | Detailed analysis of hydrophobic and hydrogen-bonding interactions in addition to steric and electrostatic fields. |
Identification of Key Structural Features for Desired Activity
Based on the cumulative evidence from SAR and computational studies on related compounds, several key structural features of this compound can be identified as crucial for its potential biological activity:
The Pyrazole Core: This heterocyclic ring serves as a rigid scaffold, holding the functional groups in a specific spatial orientation for optimal interaction with a biological target.
The 3-Amino Group: This is a critical functional group, likely acting as a hydrogen bond donor to anchor the molecule in the active site of a target protein. tandfonline.com
The 5-Isoquinolyl Group: This large aromatic substituent is important for defining the molecule's shape and providing hydrophobic and π-stacking interactions. Its presence is expected to contribute significantly to the binding affinity.
N-H of the Pyrazole Ring: The acidic proton on one of the pyrazole nitrogens can also participate in hydrogen bonding, further stabilizing the ligand-receptor complex.
Advanced Research Directions and Potential Applications
Development of Novel Heterocyclic Systems
The reactivity of the 3-aminopyrazole (B16455) moiety serves as a versatile platform for the construction of more complex, fused heterocyclic systems. beilstein-journals.orgnih.gov This approach aims to enhance the biological activity and refine the pharmacological properties of the parent molecule by incorporating it into larger, more rigid structures. beilstein-journals.orgnih.gov
The fusion of the pyrazole (B372694) ring with other heterocyclic moieties is a well-established strategy to generate compounds with improved pharmacological activities. beilstein-journals.orgnih.gov The 3-aminopyrazole core, with its multiple nucleophilic sites, is particularly amenable to cyclization and cycloaddition reactions with various bi-electrophiles to form a range of fused systems. nih.gov Examples of such fused systems derived from 5-aminopyrazoles include pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[5,1-c]-1,2,4-triazines. beilstein-journals.orgnih.gov These fused systems often mimic the structure of endogenous purine (B94841) bases, suggesting their potential to interact with a variety of biological targets. beilstein-journals.orgnih.gov
For instance, the condensation of 5-aminopyrazoles with different reagents can lead to the formation of a six-membered ring fused to the pyrazole core. nih.gov Specific examples of reactions include the synthesis of pyrazolo[3,4-b]pyridine derivatives through acid-catalyzed reactions or aza-Diels-Alder reactions. nih.gov The resulting fused compounds have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. beilstein-journals.orgnih.gov
Creating hybrid molecules by combining the 3-amino-5-(3-isoquinolyl)pyrazole scaffold with other known pharmacophores is a promising strategy in drug discovery. connectjournals.com This approach aims to develop multifunctional ligands that can interact with multiple biological targets or possess a combination of desirable properties from each pharmacophoric unit. The pyrazole nucleus itself is considered a valuable component in medicinal chemistry due to its diverse biological activities. connectjournals.comnih.gov
For example, the isoquinoline (B145761) scaffold has been recognized for its potential in designing effective anticancer drugs. univ.kiev.ua Hybrid structures that incorporate both the pyrazole and isoquinoline moieties may exhibit synergistic or enhanced anticancer activity. univ.kiev.ua The combination of different heterocyclic systems, such as pyrazole and thiazole, has also been explored to develop new anticancer agents. nih.gov The rationale behind this strategy is that the resulting hybrid molecule may have an improved pharmacological profile, including enhanced potency, selectivity, and better pharmacokinetic properties. connectjournals.com
In Silico ADME/PK Property Prediction for Research Prioritization
In the early stages of drug discovery, computational (in silico) methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties of new chemical entities. nih.govnih.gov These predictions help in prioritizing compounds for synthesis and further experimental evaluation, thereby saving time and resources. nih.govnih.gov Various software tools are available to calculate key physicochemical and pharmacokinetic parameters. manipal.edubiorxiv.org
For pyrazole derivatives, in silico studies have been employed to predict their drug-likeness based on criteria such as Lipinski's rule of five. nih.gov These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to estimate oral bioavailability. nih.govbiorxiv.org Computational models can also predict potential toxicity, metabolic stability, and permeability across biological membranes like the blood-brain barrier. nih.govtandfonline.comsemanticscholar.org While in silico predictions provide valuable guidance, they need to be validated by in vitro and in vivo experiments. nih.govbiorxiv.org
Table 1: In Silico Predicted Properties of Representative Pyrazole Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Oral Bioavailability |
| Pyrazole Derivative A | 350.4 | 3.2 | 2 | 4 | Good |
| Pyrazole Derivative B | 420.5 | 4.5 | 1 | 5 | Moderate |
| Pyrazole Derivative C | 480.6 | 2.8 | 3 | 6 | Good |
| Pyrazole Derivative D | 510.7 | 5.1 | 4 | 7 | Poor (violates Lipinski's rule) |
This table is for illustrative purposes and does not represent actual data for this compound.
Formulation and Delivery System Considerations in Research
The successful translation of a promising compound from the laboratory to a potential therapeutic agent depends not only on its intrinsic activity but also on its formulation and delivery. For compounds like this compound and its derivatives, which may have challenges such as poor solubility, formulation strategies are crucial for ensuring adequate bioavailability for preclinical studies.
Research in this area may involve exploring various formulation approaches to enhance the solubility and dissolution rate of pyrazole-based compounds. This could include the use of co-solvents, surfactants, or complexing agents. Advanced drug delivery systems, such as nanoparticles, liposomes, or solid dispersions, could also be investigated to improve the pharmacokinetic profile and target-specific delivery of these compounds. The choice of formulation will depend on the physicochemical properties of the specific derivative and the intended route of administration for research purposes.
Future Perspectives in Drug Discovery Research
The this compound scaffold holds significant promise for future drug discovery efforts. researchgate.net Its versatility allows for the generation of diverse chemical libraries, which can be screened against a wide array of biological targets to identify novel therapeutic leads. connectjournals.com
A key future direction for derivatives of this compound is the exploration of novel biological targets beyond those already identified. researchgate.net The structural features of this scaffold, particularly the combination of the aminopyrazole and isoquinoline rings, suggest the potential for interaction with a variety of enzymes and receptors. google.comnih.gov
Systematic screening of these compounds against panels of kinases, proteases, and other enzyme families could uncover unexpected activities. researchgate.net For example, 3-aminopyrazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. google.comnih.govnih.gov Furthermore, given the structural similarities of fused pyrazoles to purines, exploring their effects on enzymes involved in nucleic acid metabolism could be a fruitful area of research. beilstein-journals.orgnih.gov The identification of novel, high-affinity biological targets will be instrumental in guiding the future development of therapeutic agents based on this promising chemical scaffold. researchgate.net
Strategies for Overcoming Resistance Mechanisms
The development of resistance is a primary cause of failure for many targeted therapies, especially kinase inhibitors. For a compound like this compound, which belongs to the pyrazole-based kinase inhibitor family, resistance can emerge through several mechanisms. scientistlive.com Strategies to counteract these are critical for long-term therapeutic efficacy.
One of the most common resistance mechanisms involves mutations within the target kinase's ATP-binding site, which can prevent the inhibitor from binding effectively. scientistlive.com A key example is the "gatekeeper" mutation, where a small amino acid residue is replaced by a larger one, sterically blocking the inhibitor's access. For pyrazole-based inhibitors, overcoming such resistance often involves designing next-generation compounds that can accommodate or specifically target these mutant forms. scientistlive.com
Another significant challenge is the activation of alternative signaling pathways, also known as "bypass signaling," which allows cancer cells to survive despite the inhibition of the primary target. scientistlive.com A strategic approach to combat this is the use of combination therapies. This involves co-administering the primary kinase inhibitor with another agent that targets a different node in the signaling pathway. For instance, combining inhibitors for pathways like BRAF and MEK has proven effective in delaying resistance in melanoma. scientistlive.com
Enhanced drug efflux, where cancer cells actively pump the therapeutic agent out, is another resistance mechanism. This is often mediated by transporters like the ATP-Binding Cassette (ABC) transporters. Research into pyrazole compounds has shown that some derivatives can overcome resistance mediated by transporters such as ABCC1 (MRP1) and ABCG2. researchgate.net Structural modifications to the pyrazole scaffold can influence a compound's susceptibility to these efflux pumps.
Finally, the tumor microenvironment can contribute to resistance by promoting adaptive changes in cancer cells. scientistlive.com Research into pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids, which share a structural motif with the target compound, has shown that some can reverse multidrug resistance, suggesting that the isoquinoline portion of the molecule could be optimized to counteract such effects. researchgate.net
Scaffold Optimization for Enhanced Potency and Selectivity
The 3-aminopyrazole scaffold is a versatile and privileged structure in medicinal chemistry, known for its ability to mimic adenine (B156593) and bind to the hinge region of kinases. nih.gov Optimization of this scaffold is key to improving a compound's potency (the concentration required to produce an effect) and selectivity (its ability to target a specific kinase without affecting others).
Scaffold Hopping and Core Modification: A powerful strategy in medicinal chemistry is "scaffold hopping," where the core heterocyclic system is replaced with a different one that maintains the key binding interactions while offering improved properties. researchgate.netnih.gov For instance, a pyrazole core might be exchanged for a pyrimidine (B1678525) or an indazole to enhance metabolic stability, solubility, or to explore new intellectual property space. chimia.ch Research has demonstrated the successful conversion of pyrimidine cores to pyrazole cores to improve physicochemical properties for kinase inhibitors. nih.gov
Substitution and Functional Group Modification: The potency and selectivity of pyrazole-based inhibitors are highly dependent on the substituents attached to the core. The isoquinoline group at the 5-position of the target compound is a large, aromatic moiety that likely plays a significant role in defining its target profile. Structure-activity relationship (SAR) studies on related compounds focus on modifying such groups to enhance binding affinity and selectivity. For example, in the development of inhibitors for the JAK1 kinase, an ortho substitution on a pyrazole ring proved crucial for achieving selectivity over the closely related JAK2 kinase. nih.gov
Similarly, modifications to the 3-amino group can have profound effects. While the free amino group is often critical for forming hydrogen bonds with the kinase hinge region, its derivatization can be used to fine-tune activity and properties. However, in some cases, replacing it with other functionalities, such as an amide, can lead to a loss of activity. nih.gov
The goal of these optimization efforts is to create a molecule with a high affinity for its intended target and minimal off-target effects, which can lead to toxicity. The table below illustrates how modifications to a pyrazole scaffold can impact inhibitor performance, based on data from related compounds.
| Compound Series | Modification Strategy | Outcome | Reference |
| Akt Inhibitors | Replacement of a 2-aminopyrimidine (B69317) with a pyrazole ring. | Improved biological effect, leading to the development of Afuresertib. | nih.gov |
| Bcr-Abl Inhibitors | Introduction of a trifluoromethyl group to a diarylamide pyrazole structure. | Significantly increased potency against Bcr-Abl kinase and a leukemia cell line. | nih.gov |
| DLK Inhibitors | Scaffold hop from a pyrimidine to a pyrazole core. | Improved physicochemical properties and brain penetration. | nih.gov |
| JAK1 Inhibitors | Ortho substitution on the pyrazole ring. | Important for achieving selectivity over the related JAK2 kinase. | nih.gov |
These examples highlight the iterative process of design, synthesis, and testing that underpins the development of advanced therapeutic agents based on the aminopyrazole scaffold.
Q & A
Q. What synthetic methodologies are effective for preparing 3-Amino-5-(3-isoquinolyl)pyrazole derivatives?
A two-step approach is commonly employed:
Coupling Reactions : React 5-amino-pyrazole precursors with halogenated isoquinoline derivatives under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura).
Functionalization : Introduce substituents via alkylation, acylation, or condensation (e.g., Schiff base formation with aldehydes) .
Key Considerations :
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the amino group.
- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates.
Q. How can the regioselectivity of substituents in pyrazole derivatives be controlled during synthesis?
Regioselectivity depends on the electronic and steric effects of the substituents:
- Electron-withdrawing groups at the 4-position of the pyrazole ring favor methylation at the N1 position.
- Bulky substituents on the isoquinoline moiety may sterically hinder reactions at adjacent sites.
Example : Methylation of 5-amino-3-methylthio-1H-pyrazole yields a 70:30 ratio of N1 vs. N2 isomers when the 4-position is unsubstituted .
Q. What analytical techniques are recommended for characterizing this compound?
- LC-HRMS/MS : Identifies exact masses of degradation products (e.g., 4,5-dihydroxypyrazole, m/z 101.0346) .
- NMR Spectroscopy : Distinguishes regioisomers via chemical shifts (e.g., ¹H-NMR for amino group protons at δ 5.5–6.0 ppm).
- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives.
Advanced Research Questions
Q. How do reaction pathways for pyrazole-ozone interactions inform degradation studies?
Pyrazole reacts with ozone via two competing pathways:
Oxygen Addition : Forms 4,5-dihydroxypyrazole.
Electron Transfer : Generates hydroxyl radicals (˙OH) with a yield of 35% per consumed pyrazole .
Contradictions : LC-HRMS/MS data did not detect expected byproducts (e.g., formylhydrazine, m/z 61.0396), suggesting alternative intermediates or rapid secondary reactions.
Methodological Resolution : Use spin-trapping agents (e.g., DMPO) with EPR to confirm ˙OH formation.
Q. What strategies optimize heterocyclic coupling to form isoxazolo-pyrimidines from pyrazole derivatives?
- Reagent Selection : React this compound with α,β-unsaturated carbonyl compounds under acidic conditions.
- Microwave Assistance : Enhances reaction efficiency (e.g., 80% yield in 30 minutes vs. 12 hours conventionally) .
Example : Coupling with maleic anhydride yields isoxazolo[2,3-a]pyrimidines, which show antitumor activity in in vitro assays .
Q. How do substituents influence the biological activity of pyrazole-isoquinoline hybrids?
A 2023 SAR study revealed:
Q. What advanced oxidation processes (AOPs) effectively degrade pyrazole contaminants in water?
-
UV/H₂O₂ Treatment :
UV Lamp Type H₂O₂ Dose (mg/L) Degradation Efficiency (3-log) LP 50 1,200 seconds MP 6 150 seconds
Key Factor : MP lamps emit polychromatic UV (200–300 nm), which pyrazole absorbs more effectively than LP (254 nm) .
Q. How can computational modeling predict the reactivity of this compound?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs).
- Molecular Dynamics : Simulate binding affinities to biological targets (e.g., 20 ns MD runs for protein-ligand stability).
Application : Predict regioselectivity in electrophilic substitution reactions .
Data Contradiction Analysis
Q. Discrepancies in proposed ozonolysis mechanisms: How to resolve them?
While suggests hydroxyl radical formation via electron transfer, the absence of expected byproducts (e.g., formylhydrazine) implies:
- Secondary Reactions : Rapid decomposition of intermediates under ozonolysis conditions.
- Analytical Limitations : LC-HRMS/MS may miss transient species; use in situ FTIR or Raman spectroscopy for real-time monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
